molecular formula C9H6ClF3N2 B1422751 7-Chloro-1-methyl-5-(trifluoromethyl)benzimidazole CAS No. 1820707-60-5

7-Chloro-1-methyl-5-(trifluoromethyl)benzimidazole

Cat. No.: B1422751
CAS No.: 1820707-60-5
M. Wt: 234.6 g/mol
InChI Key: KMNBZPCUCXJWCE-UHFFFAOYSA-N
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Description

7-Chloro-1-methyl-5-(trifluoromethyl)benzimidazole is a chemical compound belonging to the benzimidazole family Benzimidazoles are heterocyclic aromatic organic compounds, characterized by a fused benzene and imidazole ring

Biochemical Analysis

Biochemical Properties

The biochemical properties of 7-Chloro-1-methyl-5-(trifluoromethyl)benzimidazole are not fully understood. Benzimidazole derivatives have been intensively studied for their potential as anticancer agents . The presence of a methyl group at the 5-position on the benzimidazole scaffold has been found to influence anticancer activity .

Cellular Effects

The cellular effects of this compound are currently unknown. Benzimidazole derivatives have shown potential anticancer activity against human lung (A549), breast (MDA-MB-231), and prostate (PC3) cancer cell lines .

Molecular Mechanism

The molecular mechanism of action of this compound is not well understood. Benzimidazole derivatives have been found to interact with various biomolecules, potentially influencing their function .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-1-methyl-5-(trifluoromethyl)benzimidazole typically involves the following steps:

  • Formation of the Benzimidazole Core: This can be achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives.

  • Introduction of Chloro and Trifluoromethyl Groups: Chlorination and trifluoromethylation reactions are performed to introduce the respective substituents at the appropriate positions on the benzimidazole ring.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors under controlled conditions to ensure purity and yield. The process involves the use of catalysts and reagents that facilitate the formation of the benzimidazole core and the subsequent introduction of the chloro and trifluoromethyl groups.

Chemical Reactions Analysis

Types of Reactions: 7-Chloro-1-methyl-5-(trifluoromethyl)benzimidazole undergoes various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be used to convert the compound into its reduced forms.

  • Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

  • Substitution: Nucleophilic substitution reactions often use strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives, depending on the specific conditions and reagents used.

  • Reduction Products: Reduced forms of the compound, which may exhibit different chemical and physical properties.

  • Substitution Products: Substituted derivatives where the chloro or trifluoromethyl groups are replaced by other functional groups.

Scientific Research Applications

7-Chloro-1-methyl-5-(trifluoromethyl)benzimidazole has several scientific research applications across various fields:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.

  • Medicine: Research has explored its use in pharmaceuticals, particularly in the development of drugs targeting various diseases.

  • Industry: It is used in the production of materials and chemicals that require specific properties conferred by the benzimidazole core and its substituents.

Comparison with Similar Compounds

7-Chloro-1-methyl-5-(trifluoromethyl)benzimidazole is compared with other similar compounds to highlight its uniqueness:

  • Similar Compounds: Other benzimidazole derivatives, such as 2-chloro-1,3-dinitro-5-(trifluoromethyl)benzimidazole and 7-chloro-1-methyl-5-(trifluoromethyl)indole.

  • Uniqueness: The presence of the trifluoromethyl group in this compound imparts unique chemical and physical properties, such as increased stability and lipophilicity, which can influence its biological activity and industrial applications.

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Properties

IUPAC Name

7-chloro-1-methyl-5-(trifluoromethyl)benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClF3N2/c1-15-4-14-7-3-5(9(11,12)13)2-6(10)8(7)15/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMNBZPCUCXJWCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C(=CC(=C2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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